Product packaging for Calcium naphthenate(Cat. No.:CAS No. 61789-36-4)

Calcium naphthenate

Cat. No.: B1591947
CAS No.: 61789-36-4
M. Wt: 382.4 g/mol
InChI Key: LKVLGPGMWVYUQI-UHFFFAOYSA-L
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Description

Significance in Petroleum Production Operations and Flow Assurance

The formation of calcium naphthenate poses a major threat to flow assurance, which is the successful and economical flow of hydrocarbon streams from the reservoir to the processing facilities. tandfonline.comresearchgate.net When crude oil with a high Total Acid Number (TAN) — a measure of its acidity — comes into contact with water containing calcium ions, especially under conditions of pressure drops and subsequent pH increases, this compound can form. mdpi.comosti.gov

These deposits are particularly problematic as they are insoluble in both oil and water, accumulating at the oil-water interface. ijirem.orgntnu.no This accumulation can lead to several operational issues:

Blockages: Hard, rock-like deposits can build up in pipelines, separators, and other processing equipment, restricting or even completely blocking the flow of oil and gas. mdpi.comijirem.org

Emulsion Stabilization: Calcium naphthenates are surface-active agents that can stabilize emulsions of oil and water, making their separation difficult. researchgate.netresearchgate.net This complicates the oil treatment process and can negatively impact the quality of the produced crude oil and water. osti.govresearchgate.net

Equipment Fouling: The deposition of this compound on the surfaces of equipment, such as separators and heat exchangers, reduces their efficiency and can necessitate costly and time-consuming cleaning operations or even production shutdowns. ijirem.orgonepetro.org

The economic impact of this compound deposition is substantial, leading to production losses, increased maintenance costs, and the need for chemical treatment programs. ijirem.org The challenge is particularly prevalent in regions with acidic crude oils, such as the North Sea, West Africa, and Brazil. osti.gov

Historical Trajectories in this compound Research

Early encounters with naphthenate-related issues in oil production date back several decades. For instance, reports of solids forming in the process streams of the Gryphon field in the North Sea emerged in the early 1990s, though extensive investigation into mitigation techniques did not occur until later. osti.gov Over the last 15 to 20 years, research has intensified as the industry has increasingly developed fields with acidic crudes. researchgate.netonepetro.org

Initially, the primary method for addressing this compound deposits was the use of large volumes of organic acids to lower the pH of the production water, thereby inhibiting the formation of the salt. osti.govresearchgate.net However, this approach has drawbacks, including the potential for corrosion of equipment. mdpi.comresearchgate.net

A significant breakthrough in understanding the problem came with the identification of specific high-molecular-weight naphthenic acids, particularly a tetraprotic acid with a molecular weight of around 1230 g/mol (often referred to as ARN acid), as a primary culprit in the formation of persistent this compound deposits. osti.govonepetro.org This discovery allowed for more targeted research and the development of more sophisticated mitigation strategies.

Subsequent research focused on creating low-dose chemical inhibitors designed to specifically interfere with the precipitation of this compound. osti.gov The development of specialized laboratory rigs to simulate field conditions has been crucial in testing the effectiveness of these inhibitors and in gaining a deeper understanding of the formation mechanisms. researchgate.netosti.gov

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is focused on refining prediction, prevention, and remediation strategies. A key challenge remains the accurate prediction of the risk of this compound deposition in a given field. onepetro.orgresearchgate.net While the presence of high TAN crude and calcium in the water are known risk factors, the actual formation of deposits is a complex interplay of various factors. onepetro.org

Key areas of ongoing research include:

Advanced Analytical Techniques: Developing and refining methods to quantify the concentration of problematic naphthenic acids, like the tetraprotic acids, in crude oil samples. osti.govonepetro.org This allows for a better assessment of the deposition risk.

Inhibitor Development: The design of more effective and environmentally friendly low-dose chemical inhibitors continues to be a major focus. osti.gov Research also explores the synergistic effects of different chemicals and the development of "natural" inhibitors present in some crude oils. onepetro.orgresearchgate.net

Understanding Formation Mechanisms: Detailed studies on the influence of various parameters such as pressure, temperature, pH, water cut, and the presence of other ions like bicarbonate on the formation of this compound. researchgate.netonepetro.org The role of mixing different production streams with varying crude oil and water compositions is also a critical area of investigation. onepetro.org

Remediation Techniques: While prevention is preferred, research into more efficient and less corrosive methods for dissolving existing this compound deposits is ongoing. researchgate.netgoogle.com This includes the use of mutual solvents and novel chemical compositions. researchgate.net

A significant challenge is the complex and variable nature of crude oils and formation waters from different reservoirs. onepetro.org A solution that is effective in one field may not be optimal for another, necessitating field-specific analysis and tailored treatment programs. osti.gov

Data Tables

Table 1: Factors Influencing this compound Formation

FactorDescriptionSignificance
Crude Oil Acidity (TAN) The Total Acid Number indicates the concentration of acidic compounds, primarily naphthenic acids, in the crude oil. osti.govHigher TAN values generally correlate with a higher risk of naphthenate formation. mdpi.comslb.com
Calcium Ion Concentration The amount of dissolved calcium ions in the produced water.A primary reactant in the formation of this compound; higher concentrations increase the likelihood of precipitation. mdpi.comonepetro.org
pH of Produced Water The acidity or alkalinity of the water mixed with the crude oil.An increase in pH, often caused by pressure drops and CO2 release, leads to the dissociation of naphthenic acids, making them available to react with calcium. mdpi.comijirem.org
Pressure and Temperature The operating conditions within the production system.Pressure drops can lead to pH changes, and temperature can influence reaction kinetics and the stability of deposits. researchgate.netonepetro.org
Water Cut The percentage of water in the total fluid produced.A critical parameter, as it determines the volume of the oil-water interface where naphthenate formation primarily occurs. researchgate.netijirem.org
Specific Naphthenic Acids The presence of certain high-molecular-weight, multi-protic acids (e.g., tetraprotic acids).These specific acids are known to be key contributors to the formation of hard, persistent deposits. osti.govonepetro.org

Table 2: Evolution of this compound Mitigation Strategies

StrategyDescriptionAdvantagesDisadvantages
pH Reduction (Acid Injection) Injecting acids like acetic or formic acid to lower the pH of the produced water. mdpi.comresearchgate.netCan be effective in inhibiting naphthenate formation. researchgate.netCan cause significant corrosion issues in production equipment; requires large volumes of chemicals. mdpi.comresearchgate.net
Low-Dose Chemical Inhibitors Specially designed chemicals that interfere with the crystal growth and precipitation of this compound. osti.govHighly efficient at low concentrations; more targeted approach. osti.govRequires careful selection and qualification for specific field conditions; effectiveness can vary. onepetro.orgonepetro.org
Process Control Modifying operational parameters such as temperature and pressure to minimize conditions favorable for naphthenate formation. onepetro.orgCan be a cost-effective, non-chemical approach.May not be sufficient on its own; limited by operational constraints.
Deposit Removal (Dissolvers) Using chemical compositions, including mutual solvents, to dissolve existing naphthenate scale. researchgate.netgoogle.comCan restore flow and equipment efficiency.Often requires production shutdown; can be costly and involve corrosive chemicals. researchgate.netslb.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14CaO4 B1591947 Calcium naphthenate CAS No. 61789-36-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H8O2.Ca/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVLGPGMWVYUQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61789-36-4
Record name Naphthenic acids, calcium salts
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Record name Naphthenic acids, calcium salts
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Formation Mechanisms and Conditions of Calcium Naphthenate Aggregates

Chemical Pathways of Calcium Naphthenate Generation

The formation of this compound is a multifaceted process involving several chemical reactions and interactions within hydrocarbon systems.

Saponification Reactions and Precursor Chemistry

The fundamental chemical process underpinning the formation of this compound is saponification. This reaction involves the interaction of naphthenic acids, which are naturally occurring carboxylic acids in crude oil, with metal ions present in the produced water. portalabpg.org.bracs.orgmaxoilconsultancy.com Specifically, when crude oil comes into contact with water containing divalent cations like calcium (Ca²⁺), a reaction can occur where the acidic hydrogen of the carboxylic group in the naphthenic acid is replaced by the calcium ion. researchgate.net This process is significantly influenced by the pH of the aqueous phase; an increase in pH, often due to the release of carbon dioxide as pressure drops during production, leads to the dissociation of naphthenic acids (RCOOH) into naphthenate anions (RCOO⁻) and hydrogen ions (H⁺). onepetro.orgmdpi.com These naphthenate anions are then free to react with calcium ions to form this compound. onepetro.orgmdpi.com

The synthesis of this compound can be described as a two-step process in a laboratory or industrial setting. First, a saponification reaction occurs between a naphthenic acid and a sodium hydroxide (B78521) solution. nbinno.com This is followed by the addition of a calcium salt solution, leading to the precipitation of this compound. nbinno.com The precursor chemistry, therefore, is centered around the availability of both naphthenic acids from the crude oil and divalent cations from the aqueous phase. google.com

Role of Indigenous Naphthenic Acids in Hydrocarbon Systems

The specific composition and characteristics of the naphthenic acids present in a given crude oil play a pivotal role in the formation of this compound deposits. d-nb.info These acids are not a single compound but rather a complex mixture of cycloaliphatic carboxylic acids with varying molecular weights, structures, and acidities. portalabpg.org.brnih.gov

The general chemical formula for naphthenic acids is Cn H2n+z O2, where 'n' represents the number of carbon atoms and 'z' is a non-positive even integer indicating the hydrogen deficiency due to ring formation. acs.org These acids are natural surfactants and tend to accumulate at the oil-water interface. onepetro.org The formation of this compound is not solely dependent on the total acid number (TAN) of the crude oil, which is a measure of its total acidity. d-nb.info While crudes with high TAN values are often at risk, the specific molecular structure of the acid molecules is a more critical factor. d-nb.inforesearchgate.net

Characterization of Tetraprotic Naphthenic Acids (ARN Acids)

A specific class of high molecular weight naphthenic acids, known as ARN acids, has been identified as the primary precursor for the formation of problematic this compound deposits. onepetro.orgscispace.comresearchgate.net These are tetraprotic acids, meaning they possess four carboxylic acid groups per molecule. onepetro.orgscispace.com

The most commonly cited ARN acid has a molecular weight of approximately 1230 g/mol and a chemical formula of C₈₀H₁₄₂O₈. nih.govresearchgate.net Structurally, ARN acids are described as having four cycloalkyl "arms" connected to a central point, with a carboxylic acid group at the end of each arm. scispace.com These acids can have between four to eight rings in their structure. nih.govresearchgate.net The presence of these tetraprotic acids, even at low concentrations (0.6 to 3.6 ppm), is a strong indicator of a crude oil's potential to form this compound deposits. nih.gov Lower molecular weight series of tetraprotic ARN acids, with carbon numbers ranging from C₆₀ to C₇₇, have also been identified in this compound deposits. researchgate.netresearchgate.netacs.org

Properties of Characterized ARN Acids
CharacteristicDescriptionSource
General ClassificationTetraprotic Naphthenic Acids onepetro.orgscispace.com
Predominant Molecular FormulaC₈₀H₁₄₂O₈ nih.govresearchgate.net
Predominant Molecular Weight~1230 g/mol onepetro.orgosti.gov
Structural FeatureFour cycloalkyl arms with terminal carboxylic acid groups scispace.com
Ring Count4 to 8 rings nih.govresearchgate.net
Lower Molecular Weight VariantsC₆₀-C₇₇ hydrocarbon skeletons researchgate.netresearchgate.netacs.org
Investigation of Lower Molecular Weight Naphthenic Acid Contributions

Some studies suggest that LMW naphthenic acids can compete with the larger tetraprotic acids at the oil-water interface for reaction with calcium ions. onepetro.org This competition can potentially act as a natural inhibition mechanism, preventing the formation of the extensive cross-linked network characteristic of ARN-based this compound. onepetro.org However, other research indicates that LMW acids can also contribute to the formation of deposits, with some analyses showing their presence in both hard and soft naphthenate scales. osti.gov The partitioning of these acids between the oil and water phases is pH-dependent, with LMW acids tending to be more water-soluble at lower pH values compared to their higher molecular weight counterparts. researchgate.netntnu.no This can lead to the formation of emulsions at lower pHs. onepetro.org

Interaction Dynamics with Divalent Calcium Cations in Aqueous Phases

The interaction between naphthenate anions and divalent calcium cations (Ca²⁺) at the oil-water interface is the final and crucial step in the formation of this compound aggregates. researchgate.netslb.comtandfonline.com This is an interfacial phenomenon, where naphthenic acids that have migrated to the interface react with calcium ions from the produced water. google.comresearchgate.net

Environmental and Operational Parameters Influencing Formation Kinetics

The rate at which this compound forms is not constant but is instead dictated by a range of physical and chemical conditions within the production environment. These parameters can either accelerate or inhibit the precipitation of this compound, impacting flow assurance and operational efficiency.

pH Dependence and Acid Dissociation Equilibria in Production Systems

The pH of the produced water is a critical factor governing the formation of this compound. researchgate.net Naphthenic acids (NAs) are weak acids that exist in equilibrium between their protonated (RCOOH) and deprotonated (RCOO-) forms. onepetro.org An increase in the pH of the water phase, often triggered by the release of carbon dioxide as pressure drops during production, shifts this equilibrium towards the dissociated naphthenate anion (RCOO-). acs.orgonepetro.orgmdpi.com This increase in the concentration of naphthenate ions makes them available to react with calcium ions (Ca²⁺) present in the brine, leading to the precipitation of this compound. mdpi.comntnu.no

Studies have shown that this compound formation is significantly enhanced at higher pH levels. researchgate.netportalabpg.org.br For instance, some research indicates that precipitation is favored at a pH greater than approximately 6. d-nb.info Experimental work has demonstrated that the critical pH for the onset of precipitation can decrease as temperature increases. The dissociation of naphthenic acids is a key prerequisite for the subsequent reaction with calcium ions, highlighting the central role of pH in the formation mechanism. ntnu.nogoogle.com The partitioning of naphthenic acids between the oil and water phases is also influenced by pH, further impacting the concentration of reactants at the oil-water interface where precipitation primarily occurs. onepetro.orgntnu.no

Thermal Effects on Naphthenate Precipitation

Temperature plays a significant role in the kinetics of this compound precipitation. Higher temperatures generally accelerate the rate of chemical reactions, and the formation of this compound is no exception. Increased temperatures can enhance the dissociation of naphthenic acids and increase the mobility of ions, leading to more frequent collisions and a faster precipitation rate.

Research has indicated that the critical pH for the onset of precipitation can decrease as the temperature rises, suggesting that precipitation can occur at lower pH values at elevated temperatures. For example, one study noted a decrease in the critical pH from 8.2 at 25°C to 7.8 at 50°C. Thermogravimetric analysis has been used to study the thermal decomposition of this compound, which typically occurs in a range of 330–520°C. portalabpg.org.br This analysis helps to distinguish this compound from other co-precipitated salts like calcium carbonate and calcium sulfate (B86663). portalabpg.org.br

Pressure Decline and Carbon Dioxide Release in Reservoir Fluids

A significant drop in pressure as reservoir fluids travel from the reservoir to the surface facilities is a primary trigger for this compound formation. onepetro.org This pressure decline leads to the evolution of dissolved carbon dioxide (CO₂) from the produced water. acs.orgonepetro.orgmdpi.com The release of CO₂ causes an increase in the pH of the brine. mdpi.comosti.gov

This pH increase, as previously discussed, promotes the dissociation of naphthenic acids into naphthenate anions. onepetro.orggoogle.com The increased concentration of these anions then facilitates their reaction with calcium ions, leading to the precipitation of this compound solids. acs.orgacs.org This mechanism highlights the interconnectedness of pressure, CO₂ release, and pH in creating conditions favorable for naphthenate deposition.

Influence of Produced Water Salinity and Composition

The salinity and ionic composition of the produced water are fundamental to the formation of this compound. The presence of divalent cations, particularly calcium (Ca²⁺), is a prerequisite for precipitation. researchgate.net The concentration of calcium ions in the brine directly influences the potential for forming this compound deposits. d-nb.info Fields with high concentrations of calcium in the produced water are at a higher risk of naphthenate-related issues. d-nb.info

Table 1: Influence of Water Cut on this compound Precipitation

Water Cut (%)Mass of Precipitate (mg)Reference
11.1165 researchgate.net
25-50Peak Formation researchgate.net
50-60Plateau researchgate.net
67Maximum Deposition (88 mg) researchgate.net

Interfacial Phenomena and Emulsion Phase Stability

This compound formation is fundamentally an interfacial process, occurring at the oil-water interface. acs.orgonepetro.orggoogle.com Naphthenic acids, being amphiphilic, naturally accumulate at this interface. researchgate.netgoogle.com The reaction between naphthenate anions and calcium ions at the interface leads to the formation of a film or gel that can be highly rigid and elastic. acs.orgtandfonline.com

This interfacial film plays a crucial role in stabilizing water-in-oil emulsions. ntnu.nonih.gov The presence of these films can create highly persistent emulsions that are difficult to break, leading to significant operational problems in separation processes. onepetro.orgntnu.no The stability of these emulsions is influenced by factors such as the structure of the naphthenic acids, the concentration of calcium ions, and the pH of the aqueous phase. mdpi.com The interaction of naphthenates with other crude oil components, such as asphaltenes and resins, at the interface can also impact emulsion stability. acs.orgmdpi.com

The formation of a gel-like structure at the oil-water interface is considered a key initial step in the deposition of this compound. acs.orgntnu.no This gelation is attributed to the cross-linking of naphthenate molecules, particularly tetraprotic acids (often referred to as ARN acids), by calcium ions. acs.orgntnu.no

Interfacial shear rheology studies have been instrumental in characterizing the formation and properties of these interfacial gels. acs.orgntnu.no Research has shown that a significant increase in the interfacial elasticity occurs at a pH between 7 and 8, indicating the formation of a cross-linked structure. ntnu.no The growth of this interfacial gel can be explained by two primary mechanisms: the formation of multilayers due to a continuous supply of naphthenic acids from the oil phase and the coalescence of droplets, which reduces the interfacial area and concentrates the gel. acs.orgntnu.no The presence of other crude oil components, such as asphaltenes, can influence this gelation process, sometimes inhibiting the formation of a strong gel. acs.org

Modulatory Role of Asphaltenes and Other Crude Oil Components on Interfacial Activity

The formation and stability of this compound aggregates at the oil-water interface are significantly influenced by the presence of other surface-active components in crude oil, most notably asphaltenes and resins. These components can either inhibit or promote the formation of naphthenate deposits through complex interfacial interactions.

Asphaltenes, which are complex polyaromatic hydrocarbons, are known to be strong stabilizers of water-in-oil (W/O) emulsions. nih.gov They tend to accumulate at the oil-water interface, creating a viscoelastic film that can hinder droplet coalescence. nih.govacs.org Research has shown a competitive adsorption mechanism between naphthenic acids and asphaltenes at the interface. Studies suggest a two-layer model where naphthenates, being more surface-active, occupy the primary layer, reducing interfacial tension, while asphaltenes dominate a secondary, "floating" layer. nih.gov

However, the interaction is not always synergistic for emulsion stability. Some studies indicate that asphaltenes can prevent the formation of the rigid interfacial gel structure typically formed by the cross-linking of tetraprotic naphthenic acids (like ARN acids) with calcium ions. researchgate.net This inhibition is thought to occur due to bulk interactions between the ARN acids and asphaltenes, rather than simple interfacial competition, as ARN acids are generally more surface-active. researchgate.net It appears that a significant portion of a pre-formed ARN/Ca2+ interfacial gel can be desorbed or dispersed by the introduction of asphaltenes. ntnu.no The solvency of the oil phase also plays a role; in solvents where asphaltenes are less stable (e.g., mixtures with higher alkane content), their tendency to stabilize interfaces increases. acs.org

Resins, another polar fraction of crude oil, are also surface-active and can reach the oil-water interface more rapidly than asphaltenes. acs.org While they reduce interfacial tension, their effect is often not sufficient on its own to create highly stable emulsions. acs.org However, resins are believed to play a crucial role in stabilizing asphaltenes within the bulk crude oil, preventing their precipitation. acs.org

Comparative Analysis with Sodium Naphthenate Formation and Emulsion Characteristics

This compound and sodium naphthenate are both formed from the interaction of naphthenic acids with metal cations in produced water, but they exhibit distinctly different physical properties and formation mechanisms. acs.orggoogle.com

Physical Characteristics:

This compound typically forms hard, solid deposits or viscous, sticky sludge at the oil-water interface. google.comd-nb.info These deposits can harden upon exposure to air and cooling. google.com

Sodium naphthenate , in contrast, generally forms soft deposits and is primarily associated with the stabilization of emulsions, often referred to as soaps or sludges. acs.orgd-nb.inforesearchgate.net

Formation Chemistry:

This compound formation is predominantly linked to high molecular weight, tetraprotic naphthenic acids, often referred to as ARN acids (with a C80 hydrocarbon skeleton). acs.orgresearchgate.net These acids have four carboxylic acid groups that can cross-link with divalent calcium ions (Ca²⁺), leading to the formation of a polymeric, insoluble structure at the interface. researchgate.net

Sodium naphthenate formation is mainly associated with lower molecular weight (C15 to C35), monoprotic naphthenic acids. acs.orgresearchgate.net These acids have a single carboxylic head and a nonpolar aliphatic tail, acting as conventional surfactants that stabilize oil-in-water or water-in-oil emulsions. researchgate.net

Associated Crude Oil Properties:

Crude oils prone to This compound deposition often have medium to heavy API gravities (18-27° API) and high Total Acid Numbers (TAN) ranging from 0.80 to 8.0 mg KOH/g. google.com

Crude oils that form sodium naphthenate emulsions are typically associated with light API gravities (32-41° API) and lower TAN values (0.05-0.60 mg KOH/g). google.com

The table below summarizes the key differences between calcium and sodium naphthenate.

FeatureThis compoundSodium Naphthenate
Physical Form Hard, solid deposits; viscous sludge google.comd-nb.infoSoft deposits; stable emulsions acs.orgd-nb.info
Primary Acid Type High molecular weight, tetraprotic (ARN) acids (e.g., C80) acs.orgresearchgate.netLow molecular weight, monoprotic acids (C15-C35) acs.orgresearchgate.net
Cation Divalent (Ca²⁺) acs.orgMonovalent (Na⁺) acs.org
Typical Crude API Gravity Medium to Heavy (18-27°) google.comLight (32-41°) google.com
Typical Crude TAN High (0.80 - 8.0 mg KOH/g) google.comLow (0.05 - 0.60 mg KOH/g) google.com

Impact of Sulfate and Carbonate Ion Presence on Precipitation

The precipitation of this compound from crude oil can be significantly influenced by the presence of inorganic ions in the formation water, particularly sulfate (SO₄²⁻) and carbonate (CO₃²⁻) ions. These ions can co-precipitate with calcium ions, forming inorganic scales like calcium carbonate (CaCO₃) and calcium sulfate (CaSO₄). portalabpg.org.br

The formation of these inorganic solids can have a synergistic effect on this compound deposition. mdpi.com Key findings from research include:

Heterogeneous Nucleation: Pre-existing or concurrently forming calcium carbonate crystals can act as seeds for this compound deposition. mdpi.comsemanticscholar.org This process, known as heterogeneous nucleation, lowers the energy barrier required for the initial formation of a solid surface, thereby promoting the growth of naphthenate deposits. semanticscholar.org

Mixed Deposits: Analysis of deposits often reveals a mixture of this compound, calcium carbonate, and calcium sulfate. portalabpg.org.br The conditions that favor this compound formation, such as an increase in pH due to pressure drops and CO₂ release, are also conducive to calcium carbonate scaling. mdpi.comresearchgate.net

Influence of pH: The precipitation of these different calcium salts is highly dependent on the pH of the aqueous phase. Higher pH levels generally favor the formation of both this compound and calcium carbonate. portalabpg.org.br Thermogravimetric analysis has shown that as pH increases, naphthenate precipitation is enhanced while the formation of calcium sulfate is suppressed. portalabpg.org.br

Solubility Competition: The relative concentrations of naphthenic acids, carbonate, and sulfate ions, along with their respective calcium salt solubility products, will determine the composition of the resulting precipitate. Calcium sulfate has a higher solubility product compared to calcium carbonate, meaning it is less likely to precipitate under conditions where carbonate is present. portalabpg.org.br

The interaction is summarized in the following reactions:

This compound: 2 RCOOH + Ca²⁺ ⇌ (RCOO)₂Ca + 2 H⁺

Calcium Carbonate: Ca²⁺ + CO₃²⁻ ⇌ CaCO₃

Calcium Sulfate: Ca²⁺ + SO₄²⁻ ⇌ CaSO₄

The presence of non-adhered carbonate crystals in a production system can therefore significantly aggravate deposition problems by providing nucleation sites for this compound. mdpi.comsemanticscholar.org

Thermodynamic and Kinetic Modeling of this compound Precipitation

Predicting and understanding the formation of this compound deposits relies on both thermodynamic and kinetic models. These models aim to describe the conditions under which precipitation will occur and the rate at which it proceeds.

Investigations into Nucleation and Particle Growth Dynamics

The formation of this compound is not an instantaneous process but involves nucleation and subsequent particle growth. ntnu.no

Nucleation: This is the initial step where small, stable nuclei of the solid phase are formed from a supersaturated solution. For this compound, this is believed to occur at the oil-water interface where deprotonated naphthenic acids encounter calcium ions. researchgate.net As mentioned previously, the presence of other solid surfaces, such as calcium carbonate crystals, can facilitate heterogeneous nucleation. mdpi.comsemanticscholar.org

Near-infrared (NIR) spectroscopy has been used as a method to monitor the formation and growth of this compound particles. ntnu.no By observing the change in the NIR spectra over time, researchers can determine the induction period (the time before nucleation begins) and the rate of particle growth upon the addition of calcium ions to a solution of naphthenic acids at high pH. ntnu.no Studies have indicated a potential link between the onset of interfacial gelation, observed through rheological measurements, and the onset of bulk precipitation. scispace.com

Predictive Modeling of Solubility Products

Thermodynamic equilibrium models are a primary tool for predicting the likelihood of this compound precipitation. onepetro.orgonepetro.org These models are based on the principle that precipitation will occur when the ion concentration product in the solution exceeds the solubility product (Ksp) of the salt.

For this compound, the equilibrium can be simplified as: (RCOO)₂Ca(s) ⇌ 2 RCOO⁻(aq) + Ca²⁺(aq)

The solubility product is then given by: Ksp = [RCOO⁻]² [Ca²⁺]

However, in a real oil/brine system, the situation is more complex. A comprehensive thermodynamic model must account for several simultaneous equilibria: onepetro.orgonepetro.orgcolab.ws

Partitioning of Naphthenic Acid: The distribution of the undissociated naphthenic acid (HA) between the oil and water phases, described by the partition coefficient, Kow. onepetro.orgonepetro.org

Acid Dissociation: The dissociation of the naphthenic acid into its anion (A⁻) and a proton (H⁺) in the aqueous phase, governed by the acid dissociation constant, Ka (or pKa). onepetro.orgonepetro.org

Precipitation: The formation of the solid this compound salt (CaA₂), defined by its solubility product, Ksp. onepetro.orgonepetro.org

The table below lists the key parameters required for these predictive models.

ParameterSymbolDescriptionRelevance
Partition CoefficientKowRatio of naphthenic acid concentration in oil vs. water at equilibrium. onepetro.orgDetermines the amount of acid available in the aqueous phase to react.
Acid Dissociation ConstantKa (pKa)Measure of the acid's strength in water. onepetro.orgGoverns the concentration of naphthenate anions available for precipitation.
Solubility ProductKspThe equilibrium constant for the dissolution of the solid salt in water. onepetro.orgDefines the threshold concentration for precipitation to occur.

These models can predict the mass of this compound precipitate based on initial conditions like naphthenic acid concentration in the oil, brine pH, and calcium ion concentration. onepetro.orgresearchgate.net While these bulk thermodynamic models provide valuable insights, they often treat the formation as a bulk reaction, whereas evidence suggests it is primarily an interfacial phenomenon. researchgate.net Furthermore, they may not fully account for the complex effects of other interfacially active components like asphaltenes. researchgate.net

Advanced Analytical Methodologies for Calcium Naphthenate Characterization

Spectroscopic Techniques

Spectroscopic methods are instrumental in identifying the functional groups present in calcium naphthenate and monitoring its formation.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative analysis of this compound. It is used to identify the characteristic functional groups and confirm the conversion of naphthenic acids to their calcium salts.

In the analysis of precipitates formed from the reaction of naphthenic acid solutions with calcium chloride, FTIR spectra reveal key changes. portalabpg.org.br The spectrum of the resulting solid often shows a characteristic band around 1541 cm⁻¹, which is indicative of the carboxylate group (COO⁻) in this compound. portalabpg.org.br This peak can sometimes be masked by the broader absorption band of calcium carbonate, which may also precipitate under the experimental conditions. portalabpg.org.br

A comparative analysis of FTIR spectra of pure naphthenic acids and the formed precipitate highlights the transformation. The spectrum of pure naphthenic acid displays a strong peak around 1698 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid group. researchgate.net Additionally, a broad peak at approximately 2956 cm⁻¹ is attributed to the C-H stretching of alkanes, while the C-O stretch in the carboxylic acid appears around 1258 cm⁻¹. researchgate.net Upon reaction to form this compound, the disappearance or significant reduction of the carboxylic acid peak and the appearance of the carboxylate peak confirms the salt formation.

Key FTIR Spectral Bands for Naphthenic Acid and this compound Analysis

Functional Group Naphthenic Acid (cm⁻¹) researchgate.net This compound (cm⁻¹) portalabpg.org.br Vibrational Mode
C-H ~2956 ~2956 Stretching
C=O (Carboxylic Acid) ~1698 - Stretching
COO⁻ (Carboxylate) - ~1541 Asymmetric Stretching

Near Infrared (NIR) spectroscopy serves as a valuable technique for real-time monitoring of the formation and growth of this compound particles in oil-water systems. tandfonline.comtandfonline.com This method is based on the principle that the presence of dispersed particles in a solution causes light scattering, leading to a baseline shift in the NIR spectrum. tandfonline.com The magnitude of this shift in optical density is related to the size and number of the particles. tandfonline.comtandfonline.com

In a typical experimental setup, naphthenic acids are dissolved in an oil phase (like toluene) and brought into contact with an aqueous phase containing calcium ions. tandfonline.comtandfonline.com The formation of this compound particles at the oil-water interface and their subsequent dispersion into the oil phase can be continuously monitored using a fiber optic NIR probe. tandfonline.comtandfonline.com

Research has demonstrated that the rate of particle formation and growth is influenced by several factors, including the structure of the naphthenic acids, the concentration of reactants, and the pH of the aqueous phase. tandfonline.comtandfonline.com For instance, an increase in pH generally leads to a higher degree of dissociation of naphthenic acids, which in turn promotes the reaction with calcium ions and enhances particle formation. tandfonline.com NIR spectroscopy can also be used to assess the effectiveness of inhibitors, where a reduction in the baseline shift indicates a decrease in particle volume. tandfonline.com

Ultraviolet (UV) depletion methods offer a quantitative approach to study the formation of this compound, particularly when using model compounds that are UV-active. researchgate.net This technique involves monitoring the decrease in the concentration of a UV-active species in the bulk solution as it is consumed during the reaction to form the precipitate. researchgate.net

One study utilized a UV-active model tetra-acid to directly measure its depletion from the bulk phase during a two-phase reaction. researchgate.net By measuring the change in UV absorbance of the solution over time, the rate of reaction and the amount of acid incorporated into the this compound precipitate can be determined. This approach is particularly useful for screening the effectiveness of various inhibitors. researchgate.net

Another application involves the derivatization of acids into their naphthacyl esters, which enhances their UV detectability. researchgate.net This allows for the separation and quantification of specific acids, such as the C₈₀ tetra-acid, in this compound deposits using high-performance liquid chromatography (HPLC) with UV detection. researchgate.net

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry techniques are indispensable for the detailed molecular-level characterization of the complex mixtures of acids found in this compound deposits.

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) is a premier analytical tool for the molecular speciation of this compound deposits due to its ultra-high resolution and mass accuracy. acs.orgresearchgate.net ESI is a soft ionization technique that is particularly well-suited for polar and high-molecular-weight compounds like naphthenic acids, allowing them to be ionized into the gas phase with minimal fragmentation. researchgate.netspebrazilfatc.com.br

Studies employing negative-ion ESI FT-ICR MS have provided unprecedented detail on the composition of these deposits. acs.orgspebrazilfatc.com.br This technique has been crucial in identifying that this compound deposits are predominantly composed of tetraprotic acids, often referred to as ARN acids, with a characteristic C₈₀ hydrocarbon skeleton. acs.orgresearchgate.net Furthermore, lower molecular weight tetraprotic acids, with C₆₀-C₇₇ hydrocarbon skeletons, have also been identified. acs.orgresearchgate.net The high resolving power of FT-ICR MS allows for the unambiguous assignment of elemental compositions (e.g., C₈₀H₁₄₂O₈) to the detected ions. researchgate.net

Recent methodological developments have focused on simplifying sample preparation, enabling the direct analysis of this compound deposits with minimal reagent consumption. spebrazilfatc.com.br This involves using ESI in negative mode, ESI(-), which selectively ionizes the acidic components, providing a detailed profile of the naphthenic acids present in the deposit. spebrazilfatc.com.br

Key Findings from ESI FT-ICR MS Analysis of this compound

Acid Type Predominant Carbon Skeleton Significance Reference
Tetraprotic "ARN" Acids C₈₀ Major component of this compound deposits. acs.orgresearchgate.net

Atmospheric Pressure Photoionization (APPI) is another soft ionization technique that, when coupled with mass spectrometry, provides complementary information to ESI for the characterization of naphthenic acids. nationalmaglab.org APPI is particularly effective for ionizing less polar compounds that may not be efficiently ionized by ESI. wikipedia.org

In the context of naphthenic acid analysis, APPI-MS can reveal a different range of compound classes compared to ESI. nationalmaglab.org For example, in the analysis of oil sands processed water, APPI FT-ICR MS detected various nitrogen- and oxygen-containing naphthenic acid fraction components (NAFCs) that were not observed with ESI. nationalmaglab.org

APPI works by using a vacuum ultraviolet (VUV) light source to ionize molecules. wikipedia.org This can occur directly or through a dopant-assisted mechanism. wikipedia.org The choice of solvent can significantly impact the ionization process and the observed molecular profile. nih.gov For instance, toluene (B28343) is a commonly used solvent and dopant in APPI-MS analyses of petroleum-related samples. nih.gov The complementary nature of APPI and ESI provides a more comprehensive understanding of the complex composition of naphthenic acids involved in this compound formation. nationalmaglab.org

High Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) for Deposit Analysis

High Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) is an advanced analytical technique employed for the characterization of this compound deposits. Conventional gas chromatography is typically limited by the thermal stability of the stationary phase, restricting analysis to compounds with fewer than 35-40 carbon atoms. chromatographyonline.com In contrast, HTGC operates at oven temperatures up to approximately 430°C, extending the analytical window to include compounds with more than 100–120 carbon atoms. chromatographyonline.com This capability is crucial for the analysis of this compound deposits, which are known to contain high-molecular-weight naphthenic acids.

The primary application of HTGC in this context is the identification of the specific acidic components responsible for deposit formation. Research has confirmed that this compound scales are composed of salts of naphthenic acids. osti.gov Advanced analytical methods, including HTGC, have been instrumental in identifying the presence of complex, polycyclic tetracarboxylic acids, often referred to as ARN acids, within these deposits. researchgate.net

Studies analyzing field deposits from South American oil fields using HTGC and other advanced probes have consistently identified these polycyclic tetracarboxylic ARN acids as the predominant components. researchgate.net Specifically, HTGC analysis has detected ARN acids with carbon numbers ranging from C80-C82, as well as lower molecular weight variants with C70-C72 hydrocarbon skeletons, in both the this compound deposits and the source crude oil samples. researchgate.net The detection of these high-molecular-weight acids is a significant breakthrough, as their presence is a prerequisite for the formation of this compound, even though they may only be present in the parent crude oil at low parts-per-million (ppm) levels. chromatographyonline.com Other analytical techniques sometimes used alongside HTGC include Pyrolysis Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry (LC-MS). osti.govonepetro.org

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Compound Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of the complex acid molecules found in this compound deposits. shimadzu.comthermofisher.com It is particularly effective for analyzing the high-molecular-weight tetraprotic acids (also known as ARN acids) that are the primary precursors to these problematic scales. google.com The combination of HPLC with mass spectrometry (ESI-MS) is considered one of the most powerful approaches for investigating calcium naphthenates. researchgate.net

A significant challenge in using HPLC for this purpose is that the target tetra-acid molecules often lack a chromophore, making them difficult to detect with standard UV detectors. To overcome this, a derivatization step is typically employed. researchgate.netnih.gov In this process, a chromophoric compound, such as 2-bromo-2-acetonaphthone, is chemically grafted onto the acidic groups. google.comresearchgate.net This modification makes the derivatized acids, like naphthacyl esters, detectable by reversed-phase HPLC with UV detection. researchgate.netnih.gov

This methodology allows for the quantitative determination of specific acids, such as the C80 tetra-acid, in deposit samples. researchgate.netnih.gov Research applying this method to deposits from various oil fields has revealed that these C80 tetra-acids are present in significant concentrations. nih.gov

Table 1: C80 Tetra-Acid (TA) Content in this compound Deposits from Different Oil Fields

Deposit SourceTA Content (% w/w)
Oil Field A28%
Oil Field B35%
Oil Field C41%
Data sourced from a study determining C80 tetra-acid content in three different this compound deposits. nih.gov

Furthermore, HPLC analysis has been used to evaluate the effectiveness of extraction methods for these precursor acids. By analyzing extract residues, researchers can determine the recovery rate of tetraprotic acids under different conditions, such as varying pH levels. google.com

Table 2: Recovery of Tetraprotic Acids at Different pH Values Using HPLC Analysis

Extraction pHTetraprotic Acid Recovery
7.0Increasing
8.0Increasing
9.0Close to 100%
Data based on experiments extracting tetraprotic acids with a calcium chloride solution buffered at different pH values. google.com

Solid-Phase Extraction (SPE) for Selective Isolation and Concentration

Solid-Phase Extraction (SPE) is a critical sample preparation technique used to selectively isolate and concentrate the acidic components from complex matrices like crude oil or this compound deposits prior to instrumental analysis. researchgate.netnih.gov This step is essential because the acids responsible for naphthenate formation are often present at very low concentrations in the crude oil itself. ntnu.no

The SPE method typically involves dissolving the deposit material (after an initial acidic treatment to liberate the free acids) and passing it through a specially chosen sorbent material. researchgate.netnih.gov All acid molecules are selectively retained by the sorbent while other components of the matrix are washed away. The captured acids can then be eluted from the SPE cartridge, resulting in a cleaner, more concentrated sample for subsequent analysis by techniques like HPLC. researchgate.netnih.gov

Different SPE sorbents can be used depending on the sample matrix. For instance, a divinyl benzene (B151609) supported sorbent is effective for extracting naphthenic acids from water samples. uio.no In other applications, silica-based materials with aminopropyl groups have been used for the specific isolation of ARN acids from this compound deposits. researchgate.net The use of SPE is a foundational step in methods developed to quantify C80 tetra-acid molecules in deposits. researchgate.netnih.gov It is also used to isolate "acid" fractions from crude oil for further analysis. acs.org

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a fundamental and widely used technique for separating naphthenic acids from various samples, including crude oil, water, and digested this compound deposits. google.comoffshorenorge.no The core principle involves partitioning the compounds of interest between two immiscible liquid phases.

In the context of this compound analysis, the deposit is first treated or digested with a strong acid, such as 1 M hydrochloric acid (HCl). google.com This crucial step converts the this compound salts into their free naphthenic acid forms. google.com Following acidification, an organic solvent that is immiscible with the aqueous phase, such as toluene, dichloromethane, or petroleum ether, is added. uio.nogoogle.com The free naphthenic acids, being more soluble in the organic phase, are extracted from the aqueous solution. google.com The process often involves vigorous shaking to maximize contact between the two phases, followed by a separation step, typically using a decanting funnel. google.comuio.no

This method is effective for sample cleanup and concentration. For water samples, a common procedure involves acidifying the water to a pH of 2-2.5 before extracting with a solvent like dichloromethane. uio.nooffshorenorge.no The process can be repeated to ensure complete extraction. google.com The resulting organic phase, now containing the extracted naphthenic acids, can be evaporated to concentrate the acids for further analysis. google.com

Rheological and Interfacial Property Characterization

Interfacial Tension Measurements in Oil/Water Systems

Interfacial tension (IFT) measurements are a key tool for understanding the mechanisms behind this compound formation, which occurs at the oil-water interface. acs.orgacs.org The adsorption of surface-active molecules, such as naphthenic acids, at this interface leads to a reduction in IFT. acs.orgntnu.no By monitoring the IFT over time, researchers can study the adsorption kinetics of these components. acs.orgscispace.com

The formation of this compound deposits is initiated by the reaction between ionized naphthenic acids (specifically ARN acids) and calcium ions (Ca²⁺) present in the water phase, which leads to the formation of an interfacial gel. acs.org IFT measurements are highly sensitive to this process. In a typical experiment, a pendant drop tensiometer is used to create a drop of oil (e.g., toluene or xylene containing naphthenic acids) in a cuvette filled with an aqueous phase containing calcium ions at a specific pH. acs.orgacs.org

Research findings consistently show that the IFT decreases significantly as naphthenic acids adsorb at the interface. acs.orgmdpi.com This effect is highly dependent on the pH of the aqueous phase; as the pH increases, the carboxylic acid groups become ionized, increasing their interfacial activity and causing a more pronounced drop in IFT. acs.orgscispace.com The presence of Ca²⁺ ions in the aqueous phase further alters the interfacial behavior, often leading to time-dependent IFT changes that signal the formation and strengthening of the interfacial gel. acs.orgmdpi.com

Table 3: Effect of Crude Oil Components on Interfacial Tension (IFT)

SystemDescriptionObservation
Crude Oil in Xylene vs. Ca²⁺ SolutionModel system to study adsorption kinetics.IFT decreases over time, then plateaus, which is typical for the adsorption of surface-active components like naphthenic acids and asphaltenes. acs.org
Naphthenic Acid in n-Heptane vs. Deionized WaterBaseline measurement without calcium.Time-invariant IFT, indicating rapid adsorption. mdpi.com
Naphthenic Acid in n-Heptane vs. Ca²⁺ SolutionSimulates conditions for naphthenate formation.Time-dependent IFT behavior, with an additional decrease in IFT compared to the system without calcium, indicating interaction and gel formation. mdpi.com

These measurements are also used to screen the effectiveness of inhibitors. Crude oil itself contains components like asphaltenes and other naphthenic acids that can inhibit or weaken the formation of the interfacial gel, and their effect can be quantified by observing changes in IFT and interfacial rheology. acs.org

Interfacial Dilational and Shear Rheology for Film Characterization

Interfacial rheology is a powerful tool for studying the viscoelastic properties of the film formed at the oil-water interface by the reaction of naphthenic acids, particularly tetrameric acids (ARN), and calcium ions. ntnu.nontnu.edu This technique can be divided into two main types: shear rheology, where the interfacial area is kept constant while its shape is deformed, and dilational rheology, which involves changing the interfacial area by expansion and compression. ntnu.no

Interfacial Shear Rheology

Interfacial shear rheology has been successfully used to evaluate the formation of this compound films. acs.org Studies have shown that the formation of a this compound film leads to an increase in the elastic modulus (G') and a decrease in the viscous modulus (G''). acs.org This indicates the formation of a cross-linked network between the calcium ions and the naphthenic acids, resulting in a more structured and solid-like film. acs.org

Key findings from interfacial shear rheology studies include:

The elastic modulus (G') increases with higher concentrations of calcium ions and salinity. acs.org

The presence of asphaltenes can weaken the gel, leading to a decrease in G'. acs.org This could be due to competition for interfacial adsorption or complexation between the tetrameric acids and asphaltenes in the oil phase. acs.org

Commercial chemical inhibitors have been shown to delay the formation of these gels and reduce their elastic modulus, though their effectiveness can vary depending on the specific type of tetrameric acid present. acs.org

Interfacial Dilational Rheology

Interfacial dilational rheology is also highly effective for observing the formation of viscoelastic films of this compound. ntnu.noresearchgate.net High values of the apparent elastic dilational modulus (E') have been measured for systems containing ARN and calcium ions, even at low ARN concentrations. ntnu.noresearchgate.net

Key findings from interfacial dilational rheology studies include:

The presence of asphaltenes or other naphthenic acids weakens the interfacial film, causing a gradual decrease in both the elastic (E') and viscous (E'') moduli as their concentration increases. ntnu.no

These findings are consistent with those from shear rheology, suggesting that these components can inhibit the formation of the ARN/Ca2+ film. ntnu.no

Langmuir Film Balance Studies on Interfacial Monolayers

The Langmuir film balance technique is instrumental in studying the behavior of insoluble molecules at an interface, providing insights into the stability and properties of monolayers. nanoscience.com In the context of this compound, this method is used to investigate the interactions of naphthenic acids at the oil-water interface. researchgate.net

The stability of the monolayer is influenced by factors such as pH and the presence of cations. At lower pH, naphthenic acids are not significantly protolyzed, and stable films are less likely to form. researchgate.net However, at higher pH levels, the presence of divalent cations like Ca2+ can lead to the formation of stable naphthenate monolayers. researchgate.net

Key findings from Langmuir film balance studies include:

C80 naphthenic acids (tetra-acids) can form unstable monolayers, with stability decreasing at higher pH as more of the acid dissociates and dissolves into the water. researchgate.net

The addition of calcium ions to the aqueous phase enhances the stability of the monolayer due to the formation of this compound at the interface. researchgate.net

The pure C80 naphthenic acid has been observed to form crystalline structures within the interfacial film upon compression. researchgate.net In contrast, the this compound derived from it forms a continuous, amorphous film. researchgate.net

Complementary Characterization Techniques

Thermogravimetric Analysis (TGA) for Decomposition and Compositional Analysis

Thermogravimetric Analysis (TGA) is a valuable technique for characterizing this compound deposits by measuring changes in mass as a function of temperature. portalabpg.org.brresearchgate.net This method allows for the differentiation of various components within a deposit based on their distinct thermal decomposition profiles. portalabpg.org.br

This compound often co-precipitates with other inorganic salts like calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄). portalabpg.org.br TGA can distinguish these components due to their different decomposition temperatures.

Typical Thermal Decomposition Behavior of a Mixed Deposit:

Temperature Range (°C)Decomposition EventMass Loss (%)
150–200Dehydration of CaSO₄·2H₂O~18
330–520Decomposition of Naphthenate~41
650–800Decarbonation of CaCO₃~28

This data is illustrative and based on findings from studies on mixed precipitates.

TGA has proven to be a suitable tool for investigating the formation of this compound and can be used to characterize these solids, even when they are part of a complex mixture. portalabpg.org.brresearchgate.netportalabpg.org.br

Potentiometric Titration for Acidic Species Quantification

Potentiometric titration is a widely used method for determining the total acid number (TAN) of crude oils, which provides a relative measure of their acidity. efcweb.orgcsic.es The TAN is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize one gram of an oil sample. csic.es This technique is crucial for identifying the presence of naphthenic acids, which are precursors to this compound formation. d-nb.info

The standard test method for determining the acid number of petroleum products is ASTM D664. efcweb.orgcsic.es The procedure involves titrating a sample dissolved in a suitable solvent with a standard alcoholic KOH solution. d-nb.info

Key aspects of potentiometric titration for acidic species quantification:

It can determine the acidity of various petroleum products and distillates. astm.org

The method is sensitive to inorganic acids, organic acids, mercaptans, and thiophenols. astm.org

Specific procedures can be adapted to include the measurement of sodium naphthenate salts. astm.org

The results of TAN analysis, along with other data like pH, can indicate a high potential for the formation of metal-naphthenate precipitates. d-nb.info

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) for Deposit Compositional and Structural Insights

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) are powerful analytical techniques used to determine the elemental composition and crystalline structure of this compound deposits. researchgate.net

X-ray Diffraction (XRD)

XRD is primarily used to identify the crystalline phases present in a solid sample. ntnu.noijitee.org However, its effectiveness for characterizing this compound can be limited because these deposits are often amorphous. Despite this, XRD can still provide valuable information about the inorganic components that may be present in the deposit, such as chlorites. ijitee.org In some cases, XRD has been used to identify the crystalline structure of nanoparticles dispersed within the deposit. ntnu.no

X-ray Fluorescence (XRF)

XRF is used to determine the elemental composition of a material. scribd.com It has been successfully employed to identify the major elements present in this compound deposits. scribd.comgoogle.com

Key findings from XRF analysis of deposits include:

The presence of significant amounts of calcium, suggesting the presence of organic calcium salts. scribd.com

The detection of other elements like iron, which may indicate corrosion by-products, as well as trace amounts of silica (B1680970) and other metals. scribd.com

XRF can be used to monitor the formation and build-up of organic scale, as the scale can contain XRF-detectable elements like calcium. google.com

In some studies, initial analysis of hard scale deposits by XRD and XRF indicated that the material was primarily organic in nature. onepetro.orgresearchgate.net

Laboratory Bottle Tests for Emulsion Stability and Precipitation Assessment

Laboratory bottle tests are a common and straightforward method used to assess the tendency of crude oils to form emulsions and precipitates, including this compound. kat-lab.comscaledsolutions.com These tests typically involve mixing a sample of crude oil or a model oil system with an aqueous phase under controlled conditions and then observing the outcomes. mdpi.comacs.org

The general procedure for a bottle test involves:

Mixing an oil phase (e.g., crude oil, or a solution of naphthenic acids in a solvent like xylene) with an aqueous phase in a glass bottle or tube. mdpi.comntnu.no

Shaking the mixture for a specified period, sometimes overnight, to simulate mixing in a production system. mdpi.comntnu.no

Allowing the mixture to settle and observing the clarity of the water phase, the quality of the oil-water interface, and the amount of any precipitate formed. mdpi.com

In some cases, the mixture is centrifuged to accelerate the separation of the precipitate. mdpi.com

Bottle tests are used to:

Evaluate the stability of emulsions. tandfonline.com

Assess the amount of precipitate formed under different conditions, such as varying water-cut, pH, and inhibitor concentrations. researchgate.net

Screen the effectiveness of chemical inhibitors in preventing precipitation or destabilizing emulsions. mdpi.com

While bottle tests are a valuable screening tool, it's important to note that the results may not always perfectly represent the dynamic conditions found in the field. scaledsolutions.com Therefore, they are often used as a complementary technique to more advanced methods like dynamic flow rigs. researchgate.net

Mitigation Strategies and Inhibition Mechanisms in Calcium Naphthenate Management

Chemical Inhibition Approaches

Chemical inhibition stands as the primary strategy for managing calcium naphthenate deposition. This approach focuses on the application of chemical additives designed to interfere with the chemical and physical processes that lead to the formation and growth of these deposits at the oil-water interface. The development of effective inhibitors requires a sophisticated understanding of the underlying reaction mechanisms and robust protocols for evaluating performance.

The identification and qualification of effective this compound inhibitors involve a multi-tiered screening process, progressing from simple laboratory tests to more complex simulations of field conditions. These protocols are designed to assess an inhibitor's ability to prevent the formation of deposits under various conditions.

Initial screening often begins with bottle tests . osti.govmdpi.com In this method, a model system comprising a solvent phase with dissolved naphthenic acids and a brine phase containing calcium is created. The inhibitor is added, and the mixture is agitated to simulate fluid mixing. Performance is typically based on visual observation, assessing the amount of precipitate formed at the oil-water interface. osti.govmdpi.comosti.gov

More quantitative and mechanistic insights are gained through advanced analytical techniques. osti.govInterfacial rheology has emerged as a particularly powerful tool for screening inhibitors. osti.govresearchgate.net This method directly measures the viscoelastic properties, such as the elastic modulus (G'), of the film formed at the oil-water interface. The formation of a strong, gel-like film is a precursor to hard deposit formation, and an effective inhibitor will delay its onset and reduce its final strength. osti.govtandfonline.comntnu.no

Other key screening methods include:

Bulk Depletion Analysis: This technique quantifies the amount of naphthenic acid that is consumed from the oil phase as it reacts with calcium ions. A lower depletion of acid in the presence of an inhibitor indicates higher performance. researchgate.nettandfonline.comgoogle.com Often, a UV-active model tetra-acid is used to facilitate concentration measurements. researchgate.nettandfonline.com

Interfacial Tension (IFT) Measurements: Using a pendant drop tensiometer, the effect of an inhibitor on the IFT between the oil and water phases is monitored. While not always a direct measure of inhibition, it provides information on the interfacial activity of the inhibitor molecules. researchgate.nettandfonline.comresearchgate.net

Gravimetric Determination: This straightforward method involves the physical separation and weighing of the interfacial deposit formed in a biphasic system to quantify the extent of naphthenate precipitation. researchgate.nettandfonline.com

Continuous Flow Rigs: To better simulate process conditions, laboratory-scale flow apparatuses, sometimes called "Naphthenate Rigs," are used. These systems operate with real crude oils under realistic temperature and pressure conditions, allowing for the evaluation of inhibitor performance in a dynamic environment that more closely mirrors field operations. osti.gov

A summary of common screening protocols is presented in Table 1.

Screening ProtocolPrincipleKey Performance Indicator(s)Reference(s)
Bottle Test Visual assessment of precipitate formation in a biphasic oil/brine system after agitation.Clarity of phases, volume/appearance of interfacial deposit. osti.govmdpi.comosti.gov
Interfacial Shear Rheology Measures the viscoelastic properties (gel strength) of the film at the oil-water interface.Reduction in elastic modulus (G'), delay in gel formation time. osti.govresearchgate.nettandfonline.comntnu.no
Bulk Depletion Analysis Measures the decrease in naphthenic acid concentration in the oil phase.Percentage of naphthenic acid depletion. researchgate.nettandfonline.comgoogle.com
Interfacial Tension (IFT) Monitors changes in the interfacial tension between the oil and water phases.IFT values over time. researchgate.nettandfonline.comresearchgate.net
Gravimetric Method Physical measurement of the mass of the formed interfacial deposit.Mass of precipitate. researchgate.nettandfonline.com
Continuous Flow Rig Simulates field conditions with continuous flow of crude oil and brine.Prevention of deposition on surfaces, product quality (oil/water). osti.gov

The effectiveness of a chemical inhibitor is rooted in its ability to disrupt the chain of events leading to this compound precipitation. Research has identified two primary mechanistic pathways through which inhibitors function: surface-active modalities and complexation-based strategies. researchgate.netonepetro.org Often, a single inhibitor may act through a combination of mechanisms. tandfonline.com

Many naphthenate inhibitors are designed as surface-active agents. researchgate.net These molecules have an amphiphilic nature that causes them to migrate to and concentrate at the oil-water interface. google.comgoogle.com Once positioned at the interface, they act as a physical barrier, preventing the naphthenic acid molecules in the oil phase from interacting with the calcium ions in the aqueous phase. google.com This steric hindrance disrupts the alignment and cross-linking of naphthenate molecules, which is necessary for the growth of a solid deposit. google.comnih.gov

The formation of a stable, viscoelastic interfacial film is a critical step in this compound deposition. This film is primarily formed by the cross-linking of high-molecular-weight tetraprotic naphthenic acids (often referred to as ARN acids) with divalent calcium ions. osti.govntnu.noresearchgate.netacs.org This reaction creates a gel-like network at the oil-water interface that grows over time, entrapping other materials and eventually hardening into a solid deposit. ntnu.noacs.org

Chemical inhibitors directly impact the formation and stability of this film. By employing surface-active or complexation mechanisms, inhibitors interfere with the cross-linking process. This interference has two main effects:

Delaying Film Formation: Inhibitors increase the time required for a stable, rigid film to form at the interface. osti.govresearchgate.net

Reducing Film Strength: The presence of an inhibitor results in a weaker, less elastic, and less stable film. osti.govresearchgate.net

Interfacial shear rheology is the key technique used to measure this impact quantitatively. In the absence of an inhibitor, the elastic modulus (G') of the interface increases rapidly, indicating the quick formation of a strong gel. osti.gov In contrast, an effective inhibitor will show a significantly suppressed and delayed G' response, signifying a much weaker and less structured interfacial film that is less likely to become a problematic deposit. osti.govtandfonline.com It is also noteworthy that certain indigenous components of crude oil, such as asphaltenes and mono-protic naphthenic acids, can act as natural inhibitors by disrupting the packing of the tetra-acid network at the interface. tandfonline.comacs.org

Quantifying the performance of naphthenate inhibitors is essential for selection and optimization. Data from various screening protocols allow for a comparative assessment of different chemical solutions.

Interfacial shear rheology provides direct quantitative data on the reduction of film strength. For example, in a model system, the interface may rapidly develop a strong gel with a high elastic modulus (G'). The addition of different inhibitors can delay this formation and significantly lower the final G' value, as illustrated in the conceptual data below.

Inhibitor SampleTime to Gel Formation (minutes)Final Elastic Modulus (G') (mN/m)Reference
No Inhibitor < 10130 osti.govntnu.no
Inhibitor A 4065 osti.gov
Inhibitor B 9030 osti.gov
Inhibitor C > 180< 10 osti.gov

Inhibition efficiency can also be expressed as a percentage based on the reduction of precipitate. In one study, different acids were evaluated for their ability to prevent naphthenate deposition, with formic acid demonstrating a 99% inhibition efficiency. mdpi.comresearchgate.net

Another quantitative measure is the prevention of bulk acid depletion. In a test system, the absence of an effective inhibitor can lead to a 100% depletion of the reactive naphthenic tetra-acid from the oil phase. google.com The performance of an inhibitor is measured by how effectively it reduces this depletion.

Inhibitor SampleNaphthenic Acid Depletion (%)Reference
No Inhibitor 100 google.com
DDBSA Inhibitor ~15 google.com
Polymeric Inhibitor ~10 google.com

These quantitative evaluation methods provide the data necessary to rank inhibitor candidates and understand the mechanisms through which they protect against this compound deposition.

Elucidation of Inhibition Mechanisms

Operational and Process Management Strategies

Operational and process management strategies are crucial in mitigating the formation of this compound deposits in oil production systems. These strategies focus on controlling the chemical and physical conditions that favor the precipitation of these problematic compounds.

pH Control and Management in Production Systems

The formation of this compound is highly dependent on the pH of the produced water. researchgate.netportalabpg.org.br Naphthenic acids (RCOOH), which are naturally present in some crude oils, are weak acids. researchgate.net As the pressure in the production system drops, carbon dioxide (CO2) is released from the produced water, leading to an increase in its pH. researchgate.netonepetro.org This pH increase promotes the dissociation of naphthenic acids into naphthenate anions (RCOO-). researchgate.netportalabpg.org.br These anions then react with calcium ions (Ca2+) present in the formation water to form insoluble this compound. researchgate.netonepetro.org

Consequently, a primary strategy for preventing this compound formation is the control and management of pH. researchgate.netresearchgate.net By maintaining a lower pH, the dissociation of naphthenic acids is suppressed, thereby reducing the concentration of naphthenate anions available to react with calcium. researchgate.netmdpi.com This is often achieved by injecting acids into the production stream. researchgate.netosti.gov

Research Findings on pH Control:

Acid Injection: The injection of acids, such as acetic acid, is a common method to lower the pH of the production water and inhibit naphthenate formation. mdpi.comosti.gov In a North Sea field trial, a treatment program including 125 ppm of acetic acid, along with a demulsifier and a this compound inhibitor, significantly reduced deposition. osti.gov Laboratory studies have shown that adjusting the pH to around 6.1 can lead to efficient naphthenate control. onepetro.org

Influence of Bicarbonate: The presence of bicarbonate ions in the brine can influence the pH and, consequently, naphthenate formation. researchgate.net Laboratory tests have demonstrated that at low bicarbonate levels, this compound formation may not occur even when mixing high Total Acid Number (TAN) crude with moderately high calcium brine. researchgate.net

Limitations of pH Control: While effective, pH reduction through acid injection can have drawbacks, such as increased corrosion risks in production facilities. researchgate.netmdpi.com Therefore, the selection and application of acids must be carefully managed.

The following table summarizes the effect of pH on this compound formation based on various studies.

pH Condition Effect on Naphthenic Acid Impact on this compound Formation Supporting Observations Citations
Low pH (e.g., < 6.0) Dissociation is suppressed (remains as RCOOH)Formation is inhibited or significantly reduced.Acid injection is a common mitigation strategy. onepetro.orgresearchgate.netmdpi.com
Increasing pH (e.g., > 6.5) Dissociation increases (forms RCOO⁻)Formation is promoted.Occurs with pressure drops and CO₂ release. researchgate.netportalabpg.org.brresearchgate.net
High pH (e.g., around 11) High dissociationCan lead to stable o/w emulsions.Emulsion stability is significantly reduced at lower pH. researchgate.netntnu.no

Optimization of Fluid Mixing and Emulsion Management

Calcium naphthenates are surface-active compounds that tend to accumulate at the oil-water interface, where they can stabilize emulsions. researchgate.nettandfonline.com The formation of these stable emulsions is a significant operational challenge, leading to problems in oil and water separation processes. researchgate.net Therefore, managing fluid mixing and emulsions is a key aspect of controlling this compound issues.

The intensity and nature of mixing between the crude oil containing naphthenic acids and the calcium-rich formation water can influence the rate and extent of this compound formation. Inefficient mixing and non-representative residence times in conventional laboratory tests have been identified as limitations in replicating field conditions. onepetro.orgonepetro.org

Research on Fluid Mixing and Emulsion Management:

Dynamic Flow Rigs: To better simulate field conditions, specialized dynamic flow rigs have been developed. researchgate.netonepetro.orgonepetro.org These rigs allow for the study of naphthenate formation under controlled, field-representative conditions of fluid mixing, shear, and residence time, overcoming the limitations of static bottle tests. onepetro.orgonepetro.org

Emulsion Stabilization: The presence of naphthenates as natural surfactants can lead to the formation of highly stable emulsions that are difficult to break. researchgate.net These emulsions can cause significant issues in separators and desalters. researchgate.nettandfonline.com

Role of Demulsifiers: The application of demulsifiers is often necessary to break these stable emulsions. Research has shown a close interplay between acids, this compound inhibitors, and demulsifiers in managing these complex systems. onepetro.org In some cases, a combination of a naphthenate inhibitor and a demulsifier has proven effective. osti.gov

The table below outlines the relationship between fluid dynamics, emulsion characteristics, and this compound.

Parameter Influence on this compound Management Strategy Citations
Fluid Mixing High shear mixing of incompatible fluids can promote naphthenate formation at the oil-water interface.Controlled mixing, use of dynamic flow rigs for testing. researchgate.netonepetro.orgonepetro.org
Emulsion Stability Naphthenates act as surfactants, stabilizing emulsions and creating processing challenges.Application of demulsifiers, optimization of separator conditions. researchgate.netonepetro.orgosti.gov
Water Cut Changes in water cut over the life of a field can alter the conditions for naphthenate formation.Continuous monitoring and adjustment of chemical treatment programs. onepetro.org

Flow Assurance Protocols and System Design

A proactive approach to managing this compound involves integrating mitigation strategies into the initial design of production systems and establishing robust flow assurance protocols. maxoilconsultancy.com This can help in designing out or mitigating the risk of problems before they occur. maxoilconsultancy.com

The accumulation of this compound deposits can occur in various parts of the production system, including tubing, pipelines, and topside separators and desalters, leading to significant flow assurance problems. tandfonline.com

Key Elements of Flow Assurance and System Design:

Risk Assessment: A thorough risk assessment for naphthenate formation should be conducted during the field development stage. maxoilconsultancy.com This includes analyzing the crude oil's Total Acid Number (TAN), the composition of the formation water (especially calcium and bicarbonate content), and the expected operating conditions. osti.govresearchgate.net

Materials and Design: While not a primary focus in the provided sources, the design of facilities can play a role. For instance, avoiding areas of high turbulence or pressure drops where fluids can mix under conditions favorable for naphthenate formation can be beneficial.

Monitoring: Continuous monitoring is essential to ensure that chemical treatment programs are performing effectively. osti.gov This can involve the use of side-stream filter units to get a real-time indication of the rate of naphthenate formation. osti.gov

Integrated Approach: Successful management of this compound issues often requires a holistic approach that combines process design, operational practices, and chemical treatments tailored to the specific field conditions. onepetro.org

The following table provides an overview of flow assurance considerations for this compound management.

Flow Assurance Aspect Consideration for this compound Mitigation Approach Citations
System Design Proactively design systems to minimize conditions favorable for naphthenate formation.Risk assessment at the design stage, considering fluid compatibility and mixing zones. maxoilconsultancy.com
Deposition Location Deposits can form in tubing, pipelines, separators, and desalters.Regular monitoring, targeted chemical injection, and implementation of cleaning protocols. tandfonline.com
Monitoring Real-time tracking of deposition rates is crucial for optimizing treatment.Use of side-stream filter units, regular sampling, and analysis. osti.gov
Holistic Management A multi-faceted strategy is more effective than a single solution.Combining process control, chemical inhibition, and remediation plans. onepetro.org

Remediation and Dissolution Techniques for Existing Deposits

When this compound deposits have already formed, remediation techniques are required to remove them and restore flow and equipment efficiency. These techniques typically involve the use of chemical solvents to dissolve the deposits.

The complex nature of these deposits, which can be a mixture of organic naphthenates and inorganic scales, often makes their removal challenging. onepetro.org

Chemical Dissolution Methods:

Acid-Based Solvents: Acids are commonly used to dissolve this compound deposits. The principle is that the acid protonates the naphthenate anion, converting it back to the more soluble naphthenic acid, and also dissolves the calcium component.

Formic Acid: Research has shown formic acid to be highly effective, with studies demonstrating up to 99% inhibition efficiency and 100% dissolution efficiency of naphthenate deposits. mdpi.com

Citric Acid: Citric acid has also been tested and shown to have high efficacy, with one study reporting 97% dissolution effectiveness. mdpi.com

Other Acids: Acetic acid and hydrochloric acid have also been used, but some research suggests they can be less effective and may lead to other issues like the formation of other inorganic scales. mdpi.com

Mutual Solvents: A novel approach involves the use of mutual solvents, which are soluble in both aqueous and hydrocarbon phases. These can be effective in dissolving the complex organic and inorganic components of the deposits.

EGMBE (Ethylene Glycol Monobutyl Ether): This mutual solvent has been shown to be effective in dissolving this compound, with a reported efficacy of 94%. mdpi.com A treatment fluid combining a carboxylic acid and EGMBE has been developed to solubilize both the calcium and hydrocarbon components of the solid. google.com

Isopropyl Alcohol: This has also been identified as an effective solvent, with a dissolution efficacy of 95%. mdpi.com

Micro-emulsions: For complex deposits that are a mixture of organics (like asphaltenes and wax) and inorganics, including naphthenates, specially formulated micro-emulsions have been developed. onepetro.org These can consist of solvents, surfactants, and inhibited acids to effectively dissolve and disperse the various components without causing secondary problems like acid-induced sludge. onepetro.org

The table below summarizes the effectiveness of various chemical agents in dissolving this compound deposits.

Chemical Agent Type Reported Dissolution Efficiency Mechanism of Action Citations
Formic Acid Acid100%Protonates naphthenate, dissolving the deposit. mdpi.com
Citric Acid Acid97%Protonates naphthenate, dissolving the deposit. mdpi.com
Isopropyl Alcohol Mutual Solvent95%Dissolves both organic and inorganic components. mdpi.com
EGMBE Mutual Solvent94%Dissolves both organic and inorganic components. mdpi.comgoogle.com
Micro-emulsion Composite FluidSignificantDissolves/disperses complex organic and inorganic deposits. onepetro.org

Environmental and Toxicological Research Perspectives on Calcium Naphthenate

Ecological Impact Assessments

The ecological impact of calcium naphthenate is a key area of research, focusing on its effects on aquatic ecosystems and its behavior in the environment. While naphthenic acids, in general, are recognized as environmental pollutants, specific data for this compound remains limited. ut.ac.iriwaponline.com

Direct research on the aquatic toxicity of this compound is sparse, with many safety data sheets indicating a lack of available data for fish, daphnia, and algae. chemicalbook.com However, some specific studies and data from related compounds provide initial insights. For instance, one study determined a 96-hour LC50 (the concentration lethal to 50% of the test organisms) of 4.8 mg/L for the marine copepod Nitocra spinipes exposed to this compound. europa.eu

In general, naphthenic acids are considered to have the highest toxicity towards fish, with lesser effects observed in invertebrates and algae. ut.ac.iriwaponline.com Due to the limited data specific to this compound, regulatory assessments often use a read-across approach from data on naphthenic acid and other metal naphthenates. europa.eu For example, studies on naphthenic acid have identified a 96-hour LC50 of 5.62 mg/L for the fathead minnow (Pimephales promelas) and a 48-hour LC50 of 20 mg/L for the water flea (Daphnia magna). europa.eu

Interactive Table: Aquatic Ecotoxicity of this compound and Related Compounds

Substance Species Endpoint Value (mg/L) Exposure Time Reference
This compound Nitocra spinipes (Marine Copepod) LC50 4.8 96 hours europa.eu
Naphthenic Acid Pimephales promelas (Fathead Minnow) LC50 5.62 96 hours europa.eu
Naphthenic Acid Daphnia magna (Water Flea) LC50 20 48 hours europa.eu
Naphthenic Acid Pseudokirchneriella subcapitata (Green Algae) ErC50 29.6 72 hours europa.eu

The environmental fate and transport of this compound are influenced by its physical and chemical properties. It is known to be poorly soluble in both water and oil, causing it to accumulate at the oil-water interface in separation equipment during oil production. ntnu.no This characteristic is a primary mechanism for its transport and concentration in industrial settings. ntnu.no

Human Health Risk Research (Academic Focus)

Research into the human health risks of this compound is characterized by significant knowledge gaps. Regulatory bodies have repeatedly called for more comprehensive testing to understand its potential effects. epa.govnih.gov

The available data on the developmental and reproductive toxicity of this compound are limited. A draft screening assessment by the Canadian government mentioned dermal studies in which no adverse effects on reproduction or development were observed in male test subjects. canada.cacanada.ca This assessment also noted that this compound has not been classified as a developmental or reproductive toxin by major international agencies. canada.cacanada.ca However, the U.S. EPA's ITC has previously highlighted the lack of data and recommended that this compound be tested for teratogenicity (developmental toxicity) and reproductive effects. epa.govnih.gov

Research on Exposure Pathways for General Populations

Research into the specific exposure pathways of this compound for the general population indicates that such exposure is expected to be minimal. canada.cacanada.ca Governmental assessments have noted the absence of identified uses for this compound in products directly available to consumers. canada.cacanada.ca Consequently, the potential for significant exposure through environmental media, food, or consumer product use is considered low. canada.ca However, a broader examination of the parent compounds, naphthenic acids (NAs) and their various metal salts, provides a contextual understanding of potential, if indirect, exposure routes.

Naphthenic acids are naturally occurring components of crude oil and bitumen and are released into the environment through industrial processes such as petroleum refining and oil sands extraction. researchgate.netut.ac.ir The primary environmental medium of concern for NA exposure is water, due to effluent discharges from industrial sites. researchgate.nettandfonline.comtandfonline.com

Ingestion Pathway

The principal route of exposure to naphthenic acids for the general population, particularly in communities near petroleum industry operations, is through the ingestion of contaminated water. cclmportal.ca Research has quantified NA concentrations in various water sources, with significantly higher levels found in industrial process waters compared to ambient river waters. researchgate.nettandfonline.com Water affected by petroleum industry processes has been reported to contain naphthenic acid concentrations ranging from 40 to 120 mg/L. science.govresearchgate.nettandfonline.com In contrast, ambient levels in rivers, such as those in the Athabasca Oil Sands region, are generally below 1 mg/L. researchgate.nettandfonline.comtandfonline.com Another potential, though less direct, ingestion pathway involves hand-to-mouth contact after touching materials treated with naphthenate salts, such as certain wood preservatives. regulations.govepa.gov

Table 1: Reported Concentrations of Naphthenic Acids in Various Water Sources

Water SourceReported Concentration Range (mg/L)Reference(s)
Tailings Pond WaterUp to 110 - 120 researchgate.nettandfonline.comscience.govresearchgate.nettandfonline.com
Ambient River Water (Athabasca Oil Sands Region)Generally < 1 researchgate.nettandfonline.comtandfonline.com

Dermal Pathway

Dermal contact represents another potential exposure pathway for the general population to the broader class of naphthenic acids and their salts. nih.gov This can occur through contact with consumer or industrial products where these compounds are used. nih.govnih.gov While this compound is not typically found in consumer goods, other naphthenate salts (e.g., copper, zinc) are used in products like wood preservatives, and NAs themselves are components in some lubricants, greases, and paints. canada.canih.goveuropa.eu this compound is noted for its use as a drying aid in paints and as a fabric water repellent in industrial contexts. tygychem.comalfa-chemical.com

Table 2: Industrial and Commercial Uses of Naphthenic Acids and Their Salts and Potential Exposure Routes

Product CategorySpecific UseCompound(s)Potential General Population Exposure RouteReference(s)
Paints & CoatingsDrier, additiveNaphthenic acids, this compound, Zinc naphthenateDermal (from wet surfaces), Inhalation (of aerosols, minimal) canada.canih.govtygychem.comiarc.fr
Wood PreservativesFungicideCopper naphthenate, Zinc naphthenateDermal (from treated wood), Incidental Ingestion (hand-to-mouth) ut.ac.irregulations.govnih.gov
Lubricants & GreasesAdditive, corrosion inhibitorNaphthenic acids, Zinc naphthenate, Lead naphthenateDermal ut.ac.irnih.goveuropa.eu
Fabric TreatmentWater repellent, fungicideThis compoundDermal ut.ac.irtygychem.comalfa-chemical.com

Inhalation Pathway

The inhalation pathway is generally not considered a significant route of exposure to naphthenic acids for the general population. cclmportal.ca This is primarily due to the low volatility of these compounds. canada.ca However, some research suggests a potential for inhalation exposure from dust released from mining operations and dry tailings in areas like the Athabasca Oil Sands Region. acs.org

Advanced Research Directions and Emerging Topics in Calcium Naphthenate Studies

Molecular Modeling and Simulation of Calcium Naphthenate Interactions

The complex and variable nature of naphthenic acids makes the experimental study of this compound challenging. Molecular modeling and simulation have become indispensable tools for investigating these systems at the atomic level. These computational methods provide insights into the fundamental interactions that govern the formation, aggregation, and deposition of this compound.

Thermodynamic models are a cornerstone of this research, enabling the prediction of this compound deposition under various conditions researchgate.net. These models integrate several key equilibrium processes, as detailed in the table below.

Table 1: Key Equilibria in Thermodynamic Modeling of this compound Formation

Equilibrium Process Description Key Parameters
Partitioning The distribution of naphthenic acids (HA) between the oil and water phases. Partition Coefficient (K_p)
Dissociation The ionization of naphthenic acid in the aqueous phase to form naphthenate anions (A⁻). Acid Dissociation Constant (K_a)
Precipitation The reaction between calcium ions (Ca²⁺) and naphthenate anions to form solid this compound (CaA₂). Solubility Product (K_sp)

| Micellization | The self-assembly of naphthenate anions into micelles in the aqueous phase. | Critical Micelle Concentration (CMC) |

By solving mass balance equations that incorporate these parameters, researchers can predict the mass of this compound precipitate based on initial conditions such as the concentration of naphthenic acid in the oil, calcium ion concentration in the water, system pH, and the oil-to-water ratio researchgate.netresearchgate.net. These models have been tested against laboratory experiments, showing good agreement and providing a framework for understanding deposition risk researchgate.net. Molecular dynamics simulations further complement these thermodynamic models by visualizing the dynamic behavior of naphthenate molecules at oil-water interfaces, revealing how they aggregate and interact with calcium ions to initiate the formation of a solid phase researchgate.net.

Exploration of this compound in Nanotechnology and Advanced Materials

Beyond its role in flow assurance challenges, the unique chemical properties of this compound as an organometallic compound are being explored for applications in nanotechnology and advanced materials. Organometallics, which are soluble in organic solvents, are valuable in uses that require non-aqueous solubility, such as in solar energy and water treatment applications. The properties of this compound suggest its potential for creating specialized materials, including nanoparticles and thin films.

A significant emerging area of research is the use of organometallic compounds as single-source precursors for the synthesis of metallic or metal oxide nanoparticles elsevier.com. The thermal decomposition of a single-source precursor is an effective method for producing stable, monodispersed nanoparticles with controlled size and shape nih.gov. This technique involves heating the precursor in the presence of a capping agent, which controls particle growth and prevents agglomeration nih.gov.

While specific studies demonstrating the use of this compound as a precursor for calcium-based nanoparticles are not yet widespread, the principle is well-established with other calcium compounds. Various methods are employed to synthesize calcium oxide (CaO) and calcium carbonate (CaCO₃) nanoparticles from different precursors, as summarized in the table below.

Table 2: Established Methods for Synthesizing Calcium-Based Nanoparticles

Synthesis Method Calcium Precursor(s) Key Process Steps Resulting Nanoparticle
Thermal Decomposition Calcium Nitrate (Ca(NO₃)₂)₄H₂O Precipitation with NaOH followed by calcination at ~500°C. CaO researchgate.net
Sol-Gel Calcium Chloride (from eggshells) Dissolution in HCl, gel formation with NaOH, followed by drying and calcination. CaO slb.com
Co-precipitation Calcium Acetate (Ca(CH₃COO)₂) Precipitation with oxalic acid followed by calcination at 800°C. CaO

| Hydrothermal | Calcium Carbonate (from snail shells) | Treatment in an autoclave followed by calcination. | CaO |

Given that this compound is a calcium carboxylate salt, it is chemically plausible that it could serve as a precursor in thermal decomposition (pyrolysis) to yield calcium oxide nanoparticles. The organic naphthenate ligands would decompose at elevated temperatures, leaving behind the inorganic calcium oxide core. This potential application represents a promising area for future research, turning a problematic industrial byproduct into a valuable nanomaterial.

Interdisciplinary Research Integrating Geochemistry and Microbiology

The formation and fate of this compound deposits are intrinsically linked to the surrounding environment, involving complex interactions between geology, chemistry, and biology. Interdisciplinary research combining geochemistry and microbiology is crucial for understanding the natural degradation of these compounds and for developing effective bioremediation strategies.

Naphthenic acids, the precursors to this compound, are naturally occurring components of crude oil that result from the microbial biodegradation of petroleum hydrocarbons in reservoirs researchgate.net. The subsequent fate of these acids and their calcium salts in the environment is also heavily influenced by microbial activity. Numerous studies have shown that diverse microbial communities can degrade naphthenic acids, reducing their environmental toxicity nih.gov. This biodegradation is a key focus of research for the remediation of oil sands process-affected water (OSPW), which contains high concentrations of these compounds researchgate.netresearchgate.net.

Research has identified several microbial genera capable of metabolizing naphthenic acids, employing a variety of metabolic pathways.

Table 3: Microbial Genera Involved in Naphthenic Acid Biodegradation

Microbial Genus Degradation Environment Metabolic Pathway(s)
Pseudomonas Aerobic β-oxidation
Alcaligenes Aerobic α- and β-oxidation
Rhodococcus Aerobic Not specified
Acinetobacter Aerobic Not specified
Burkholderia Aerobic Not specified

Aerobic degradation, primarily through the β-oxidation pathway, is the most studied mechanism researchgate.netonepetro.org. However, anaerobic degradation has also been reported, involving methanogens and sulfate- or iron-reducing bacteria onepetro.org. This understanding is being applied in engineered bioremediation systems, such as constructed wetlands, which leverage the metabolic capabilities of native microorganisms to treat contaminated water researchgate.net. The geochemistry of the system, including the availability of nutrients like phosphorus, plays a critical role in the efficiency of this microbial degradation onepetro.org.

Development of Novel Prevention and Remediation Methodologies

The significant operational problems caused by this compound deposition have driven extensive research into new methods for its prevention and removal. While traditional treatments have relied on acids, novel non-acidic chemical inhibitors are emerging as a more advanced and less problematic solution.

Historically, the primary method for treating and preventing this compound scale has been to lower the pH of the produced water by injecting acids, such as acetic acid onepetro.orgonepetro.org. This approach keeps the naphthenic acids in their protonated, oil-soluble form, preventing them from reacting with calcium ions at the oil-water interface onepetro.org. However, this method has significant drawbacks, including increased corrosion of equipment, high chemical consumption, and potential environmental concerns researchgate.netonepetro.orgmdpi.com.

In response to these limitations, the focus of research and development has shifted to novel, non-acidic this compound inhibitors (NACNIs) onepetro.org. These advanced chemistries offer a more targeted approach with fewer side effects.

Table 4: Comparison of this compound Treatment Methodologies

Methodology Mechanism of Action Advantages Disadvantages
Acid Injection (e.g., Acetic, Formic Acid) Lowers brine pH to keep naphthenic acids protonated and in the oil phase. mdpi.com Effective at dissolving and preventing deposits. Causes corrosion, requires high volumes, can stabilize emulsions. researchgate.netonepetro.org
Non-Acidic Chemical Inhibitors Interfacially active molecules that prevent ARN acid aggregation or complex with calcium ions. researchgate.netonepetro.org Lower dosage, non-corrosive, pH-independent performance. researchgate.netonepetro.org Can be field-specific, requiring careful selection and optimization. onepetro.org

| Chemical Dissolvers | Formulations (e.g., ethanoic acid and mutual solvents) designed to dissolve existing hard scale. google.com | Effective for remedial action to restore flow. | Requires production shutdown for treatment. slb.com |

These novel inhibitors are often surface-active molecules that work by mechanisms such as interfacial crowding, which prevents the aggregation of naphthenate-forming acids at the oil-water interface, or by complexation, which sequesters calcium ions onepetro.org. Field trials have demonstrated that these low-dose inhibitors can significantly reduce solid deposition rates without the corrosive effects of acid treatments osti.gov. The successful application of proprietary inhibitors has been shown to avert production shutdowns, highlighting the effectiveness of these modern chemical solutions slb.com.

Refined Predictive Models for Naphthenate Deposition Risk Assessment

To proactively manage the risks associated with this compound, the industry is moving towards more refined predictive models for deposition risk assessment. These models aim to forecast the likelihood and severity of naphthenate scaling based on the physicochemical properties of the produced fluids.

The foundation of these predictive tools lies in thermodynamic modeling, as discussed in section 6.1. By understanding the chemical equilibria that govern naphthenate formation, models can predict the amount of solid precipitate that will form under specific conditions of temperature, pressure, and fluid composition researchgate.netresearchgate.net. Key input parameters for these models include:

Total Acid Number (TAN): A measure of the concentration of acidic compounds in the crude oil.

Concentration of "ARN" acids: Specific high-molecular-weight tetraprotic acids that are highly prone to forming this compound deposits acs.org.

Brine Composition: The concentration of divalent cations, particularly Ca²⁺.

Brine pH: A critical factor that determines the dissociation of naphthenic acids acs.org.

Pressure and Temperature: These affect CO₂ solubility, which in turn influences brine pH.

While early models focused on bulk fluid properties, more sophisticated models are being developed that account for interfacial phenomena, recognizing that naphthenate precipitation is an event that occurs at the oil-water interface researchgate.net. Commercial software packages used for flow assurance modeling are beginning to incorporate modules for predicting the formation of organic deposits, including asphaltenes and waxes, and similar principles are being applied to naphthenates mdpi.com. These advanced models, validated with data from laboratory rigs and field observations, allow operators to assess risk, design appropriate mitigation strategies, and optimize the application of chemical inhibitors before significant operational problems occur slb.comosti.gov.

Q & A

Q. What are the standard protocols for synthesizing calcium naphthenate in laboratory settings?

this compound is synthesized via neutralization reactions between calcium hydroxide (Ca(OH)₂) and naphthenic acids extracted from crude oil. A typical method involves:

  • Dissolving naphthenic acids in a solvent (e.g., toluene or mineral spirits).
  • Adding stoichiometric amounts of Ca(OH)₂ under controlled pH (9–11) and temperature (50–80°C).
  • Filtering and drying the precipitate to obtain the this compound salt . Note: Purity can be verified using Fourier-transform infrared spectroscopy (FT-IR) to confirm carboxylate (COO⁻) bonding and calcium coordination .

Q. How can researchers characterize this compound’s molecular structure and composition?

Key techniques include:

  • FT-IR Spectroscopy : Identifies carboxylate stretching vibrations (~1540 cm⁻¹ for asymmetric COO⁻) and calcium coordination .
  • X-ray Diffraction (XRD) : Detects crystalline phases but is less effective for amorphous forms common in this compound .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Resolves molecular weight distributions of naphthenate species, critical for identifying tetraprotic acids (ARNs) responsible for deposits .

Q. What experimental conditions influence this compound precipitation in oil-water systems?

Precipitation is pH-dependent and driven by:

  • Calcium Ion Concentration : Elevated Ca²⁺ (≥100 ppm) promotes soap formation .
  • Naphthenic Acid Structure : Tetraprotic ARN acids form stable calcium complexes at pH 6–8 .
  • Temperature : Higher temperatures (50–70°C) accelerate precipitation kinetics . Methodology: Use interfacial shear rheometry to simulate oil-water interfaces and monitor deposit formation under varying conditions .

Advanced Research Questions

Q. How can thermodynamic modeling predict this compound formation in oilfield systems?

Models integrate:

  • Solution Chemistry : Activity coefficients of Ca²⁺ and naphthenate ions.
  • Equilibrium Constants : Derived from experimental solubility data (e.g., log Kₛ values for ARN-Ca complexes).
  • Software Tools : PHREEQC or OLI Analyzer for simulating brine chemistry . Validation: Compare model predictions with field data (e.g., Ca²⁺ levels, pH) and lab-scale precipitation tests .

Q. What methodologies resolve contradictions in inhibitor efficacy studies for this compound?

Discrepancies arise due to:

  • Variability in Crude Oil Composition : Use standardized synthetic naphthenic acids (e.g., ARN 74) for controlled experiments .
  • Inhibitor Mechanism : Screen inhibitors (e.g., phosphonates, polyacrylates) using interfacial tension measurements and quartz crystal microbalance (QCM-D) to assess adsorption kinetics .
  • Field vs. Lab Conditions : Replicate shear rates and brine chemistry (e.g., using a Couette cell) to bridge lab-field gaps .

Q. How can interfacial rheology elucidate this compound’s role in stabilizing oil-water emulsions?

  • Oscillatory Drop/Bubble Methods : Measure viscoelastic moduli (G’, G’’) at the oil-water interface to quantify film rigidity induced by this compound .
  • Shear Rheometry : Apply controlled shear stress to evaluate emulsion stability under flow conditions . Key Finding: this compound forms rigid interfacial films (G’ > 1 Pa) that resist droplet coalescence, exacerbating emulsion challenges in oil production .

Q. What strategies address sampling and analytical biases in field studies of this compound deposits?

  • Standardized Sampling : Collect deposits from wellheads using inert tools to avoid contamination .
  • Multi-Technique Analysis : Combine FT-IR, XRD, and ESI-MS to account for compositional heterogeneity .
  • Cross-Validation : Compare field samples with synthetic analogs (e.g., ARN-Ca precipitates) to confirm deposit identity .

Methodological Challenges and Case Studies

Q. How do researchers design experiments to replicate this compound deposition in offshore oilfields?

  • Case Study : In Nigerian offshore fields, this compound deposition was linked to high ARN content (>2 wt%) and low-salinity brines. Lab simulations used:
  • Synthetic brine with 0.5–1.0% NaCl.
  • Shear rates of 100–500 s⁻¹ (mimicking pipeline flow).
  • Results informed inhibitor dosages (10–50 ppm phosphonates) to mitigate deposits .

Q. What interdisciplinary approaches are needed to resolve this compound-related flow assurance issues?

  • Chemical Inhibition : Develop biodegradable inhibitors (e.g., polyaspartates) targeting ARN-Ca chelation .
  • Process Engineering : Optimize desalination to reduce Ca²⁺ in produced water .
  • Computational Chemistry : Molecular dynamics simulations to predict inhibitor binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.